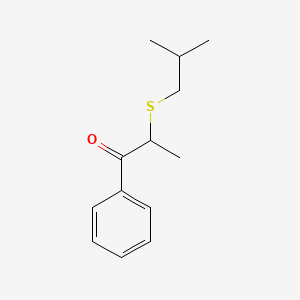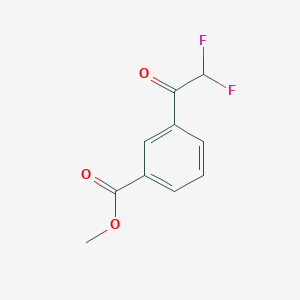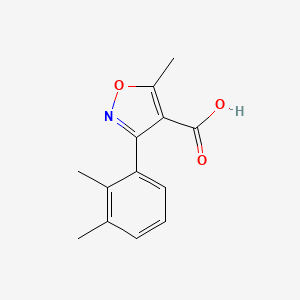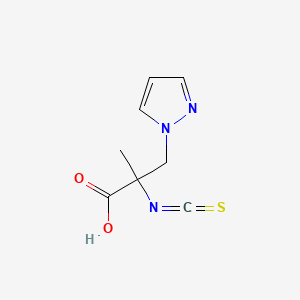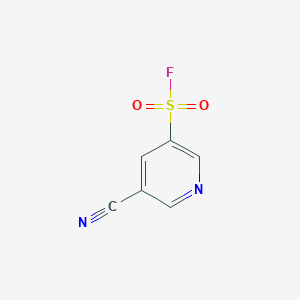
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with cyanogen bromide to yield the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications .
化学反应分析
Types of Reactions
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield biphenyl derivatives .
科学研究应用
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that are crucial for its biological activity .
相似化合物的比较
Similar Compounds
4-Bromo-2-methylphenyl)acetic acid: Similar in structure but lacks the oxadiazole ring.
2-(4-Bromo-2-methylphenyl)acetic acid: Another related compound with different functional groups.
Uniqueness
The presence of the oxadiazole ring in 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and material science .
属性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC 名称 |
5-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-4-6(11)2-3-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI 键 |
HWUKGNFWDQFKBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


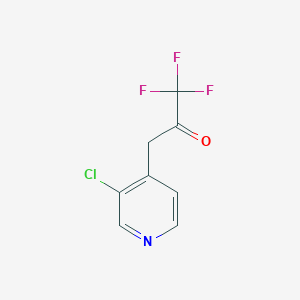
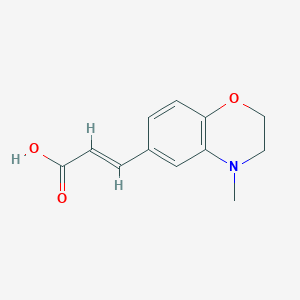
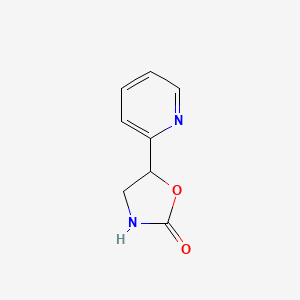

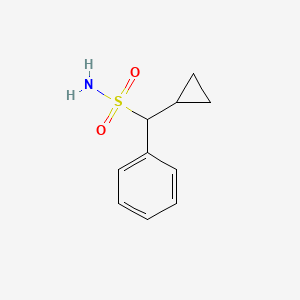

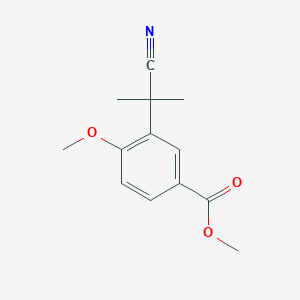
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
